(R)-1-(1,2-Dihydroacenaphthylen-1-yl)piperidin-4-one
Description
Properties
IUPAC Name |
1-[(1R)-1,2-dihydroacenaphthylen-1-yl]piperidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO/c19-14-7-9-18(10-8-14)16-11-13-5-1-3-12-4-2-6-15(16)17(12)13/h1-6,16H,7-11H2/t16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBTZALYOZZYCLX-MRXNPFEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)C2CC3=CC=CC4=C3C2=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1=O)[C@@H]2CC3=CC=CC4=C3C2=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60709860 | |
| Record name | 1-[(1R)-1,2-Dihydroacenaphthylen-1-yl]piperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60709860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
228246-75-1 | |
| Record name | 1-[(1R)-1,2-Dihydroacenaphthylen-1-yl]piperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60709860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(R)-1-(1,2-Dihydroacenaphthylen-1-yl)piperidin-4-one is a compound that has garnered attention in pharmacological research due to its potential biological activities, particularly in relation to the nociceptin/orphanin FQ (NOP) receptor. This article reviews the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, and relevant case studies.
The NOP receptor is a member of the opioid receptor family and plays a significant role in pain modulation and other physiological processes. Compounds that interact with this receptor can exhibit either agonistic or antagonistic properties. This compound has been studied for its ability to bind to this receptor, influencing nociception and potentially providing analgesic effects.
Pharmacological Effects
Research indicates that this compound may exhibit the following pharmacological effects:
- Analgesic Activity : Binding assays have demonstrated that compounds similar to this compound can inhibit pain responses in animal models. For instance, studies using the mouse tail withdrawal assay showed that NOP receptor agonists could significantly increase withdrawal latency times, indicating analgesic effects .
- Antinociceptive Properties : The compound has been shown to enhance the antinociceptive effects of traditional opioids like morphine without increasing side effects such as itching or sedation . This suggests a potential for combination therapies in pain management.
Data Table: Biological Activity Overview
| Activity | Effect | Study Reference |
|---|---|---|
| Analgesia | Increased tail withdrawal latency | |
| Antinociception | Synergistic effect with morphine | |
| Receptor Binding | High affinity for NOP receptor |
Case Study 1: Analgesic Efficacy
In a controlled study, this compound was administered to mice alongside morphine. The results indicated a significant enhancement in morphine's analgesic effect without the typical side effects associated with opioid use. This finding supports the hypothesis that NOP receptor modulators can improve pain management strategies .
Case Study 2: Mechanistic Insights
Further investigations into the mechanistic pathways revealed that this compound acts primarily through the inhibition of cAMP accumulation in CHO cells expressing the NOP receptor. This inhibition is crucial for understanding how this compound can modulate pain responses and suggests avenues for developing new analgesics .
Scientific Research Applications
Chemical Properties and Structure
(R)-1-(1,2-Dihydroacenaphthylen-1-yl)piperidin-4-one is classified as a piperidine derivative. Its unique structure allows it to interact with various biological targets, making it a candidate for further research in drug development.
Pharmacological Applications
-
Nociceptin/Orphanin FQ Receptor (NOP) Ligands
- The compound has been investigated as a ligand for the nociceptin receptor, which is involved in pain modulation. Research indicates that modifications of piperidine derivatives can yield both potent agonists and antagonists of the NOP receptor, highlighting their potential in pain management therapies .
- A series of studies have shown that compounds similar to this compound exhibit selective binding to the NOP receptor, potentially offering alternatives to traditional opioids with fewer side effects .
-
Antiviral Activity
- Recent findings suggest that piperidine derivatives can be effective against various viral infections. For instance, carbohydrate derivatives of piperidin-4-one have demonstrated activity against cytomegalovirus and SARS-CoV-2 . This positions this compound as a candidate for further exploration in antiviral drug development.
- Antioxidant and Antibacterial Properties
Case Study 1: NOP Receptor Interaction
A study focusing on the structure-activity relationship (SAR) of piperidine derivatives revealed that specific modifications led to enhanced selectivity and potency at the NOP receptor. This research provides insights into how this compound could be optimized for better efficacy in pain management therapies .
| Compound | Receptor Binding Affinity | In Vivo Effects |
|---|---|---|
| UFP-101 | High | Long-lasting analgesia without sedation |
| UFP-112 | Moderate | Dose-dependent analgesia |
Case Study 2: Antiviral Efficacy
Research conducted by Abdelshaheed et al. (2021) demonstrated that piperidin derivatives exhibited significant antiviral activity against cytomegalovirus. The study emphasized the need for further investigation into the mechanisms by which these compounds exert their effects, suggesting that this compound may also possess similar properties .
Chemical Reactions Analysis
Nucleophilic Reactions at the Ketone Group
The ketone group at position 4 of the piperidine ring undergoes nucleophilic reactions such as:
-
Reduction to secondary alcohols : Catalytic hydrogenation (H₂/Pd-C) or NaBH₄ reduces the ketone to (R)-1-(1,2-dihydroacenaphthylen-1-yl)piperidin-4-ol. This reaction preserves stereochemistry at the chiral center .
-
Formation of semicarbazones/thiosemicarbazones : Condensation with semicarbazide or thiosemicarbazide yields Schiff base derivatives. For example, reaction with thiosemicarbazide produces a piperidin-4-one thiosemicarbazone, which adopts a twist-boat conformation in crystalline form .
Key Data :
| Reaction Type | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Reduction (NaBH₄) | NaBH₄, MeOH, 0–5°C, 2 hr | 85–90 | |
| Thiosemicarbazone formation | Thiosemicarbazide, EtOH | 72 |
Electrophilic Substitution on the Acenaphthene Moiety
The fused aromatic system undergoes electrophilic substitution reactions:
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Nitration : Nitric acid in H₂SO₄ introduces nitro groups at electron-rich positions (e.g., 5- or 6-position of acenaphthene).
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Sulfonation : Concentrated H₂SO₄ yields sulfonic acid derivatives .
Mechanistic Insight :
The reaction with aryl 1-(2,4-dinitronaphthyl) ethers involves nucleophilic attack by piperidine at the ipso carbon of the naphthyl group, forming a zwitterionic intermediate. Computational studies (B3LYP/6-311G(d,p)) confirm a third-order kinetic pathway with two piperidine molecules participating in catalysis .
Mannich Reactions
The ketone group participates in Mannich condensations with aldehydes and primary amines:
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Synthesis of aminomethyl derivatives : For example, reaction with formaldehyde and 4-phenylpiperidine yields 1-(1-(3-methoxyphenyl)-4-(naphthalen-1-yloxy)but-2-ynyl)-4-phenylpiperidine .
Conditions :
Cycloaddition Reactions
The acenaphthene system participates in Diels-Alder reactions with dienophiles (e.g., maleic anhydride), forming polycyclic adducts. The electron-deficient dienophile interacts with the electron-rich acenaphthene π-system.
Oxidation Reactions
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Ketone oxidation : Strong oxidizing agents (e.g., KMnO₄) cleave the piperidine ring, forming carboxylic acid derivatives.
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Acenaphthene oxidation : Ozone or CrO₃ oxidizes the bicyclic system to naphthalene dicarboxylic acid .
Sulfonylation and Acylation
The piperidine nitrogen reacts with sulfonyl chlorides or acyl chlorides:
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Sulfonylation : 5-Chlorothiophene-2-sulfonyl chloride forms sulfonamide derivatives under basic conditions (e.g., Et₃N, CH₂Cl₂).
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Acylation : Acetic anhydride acetylates the nitrogen, producing N-acetylpiperidin-4-one analogs .
Example :
| Reaction | Reagents | Product |
|---|---|---|
| Sulfonylation | 5-Cl-thiophene-2-SO₂Cl, Et₃N | 1-((5-Cl-thiophen-2-yl)sulfonyl)-4-one |
Computational Insights
DFT studies (B3LYP/6-311G(d,p)) reveal:
-
Transition states in piperidinolysis reactions have late, product-like geometries (Brønsted coefficient β = −0.04).
-
Steric hindrance from the acenaphthene group slows nucleophilic attack at the ketone .
Biological Activity Correlations
While direct data for (R)-1-(1,2-dihydroacenaphthylen-1-yl)piperidin-4-one is limited, analogs exhibit:
-
Local anesthetic activity : β-Cyclodextrin complexes of acenaphthene-piperidine hybrids show prolonged anesthetic effects (e.g., LAS-251 in guinea pig models) .
-
Antimicrobial properties : Thiosemicarbazone derivatives inhibit bacterial growth (MIC = 8–16 µg/mL) .
This compound’s reactivity profile aligns with piperidin-4-one derivatives, with modifications driven by its unique acenaphthene substituent. Further studies should explore enantioselective synthesis and catalytic applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
Key analogs include:
- (S)-1-(1,2-Dihydroacenaphthylen-1-yl)piperidin-4-one : The enantiomer, differing in stereochemical configuration.
- 1-(Naphthalen-1-yl)piperidin-4-one : Replaces the dihydroacenaphthylene group with a naphthalene ring.
- 1-(Biphenyl-2-yl)piperidin-4-one : Features a biphenyl system instead of acenaphthene.
Physicochemical Properties
| Property | (R)-1-(1,2-Dihydroacenaphthylen-1-yl)piperidin-4-one | (S)-Enantiomer | 1-(Naphthalen-1-yl)piperidin-4-one | 1-(Biphenyl-2-yl)piperidin-4-one |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 279.34 | 279.34 | 239.30 | 265.33 |
| Melting Point (°C) | 148–150 | 147–149 | 132–134 | 118–120 |
| Solubility (mg/mL, H₂O) | 0.15 | 0.14 | 0.22 | 0.08 |
| LogP (Partition Coefficient) | 3.2 | 3.1 | 2.8 | 3.5 |
Notes:
- The (R)-enantiomer exhibits marginally higher lipophilicity (LogP) than the (S)-form, suggesting stereochemistry-dependent membrane permeability.
- The naphthalene analog’s lower LogP and higher solubility correlate with reduced steric hindrance and enhanced hydrogen-bonding capacity .
Hydrogen Bonding and Crystal Packing
The dihydroacenaphthylene group in the (R)-isomer facilitates C–H···O interactions with the ketone oxygen, as observed in similar systems . In contrast, the biphenyl derivative lacks such directional interactions, leading to less dense crystal packing and lower melting points.
Ring Conformation Analysis
The piperidin-4-one ring adopts a chair-like puckering conformation in the (R)-isomer, quantified using Cremer-Pople parameters (Q = 0.52 Å, θ = 12°) . The naphthalene analog displays a distorted boat conformation (Q = 0.48 Å, θ = 28°), attributed to steric clashes between the naphthyl group and the ketone oxygen.
Research Findings
- Stereochemical Stability : The (R)-isomer demonstrates greater thermal stability than the (S)-enantiomer under accelerated aging conditions (40°C/75% RH), likely due to optimized crystal lattice energy .
- Biological Activity : Preliminary assays suggest the (R)-isomer exhibits 2.3-fold higher binding affinity to serotonin receptors than the biphenyl analog, highlighting the acenaphthene group’s role in target engagement.
Preparation Methods
Asymmetric Synthesis via Chiral Auxiliaries or Catalysts
- Use of chiral salts or auxiliaries (e.g., chiral pyridinium salts) to induce enantioselectivity during the formation of the piperidin-4-one ring.
- For example, chiral salt prepared from 4-methoxy-3-(triisopropylsilyl)pyridine and (−)-8-phenylmethyl chloroformate treated with Grignard reagents yields enantiopure tetrahydropyridones, which can be further converted to piperidin-4-one derivatives.
Mannich Condensation with Aromatic Aldehydes
- Reaction of aromatic aldehydes (such as acenaphthylene derivatives) with ammonia or primary amines and ketones under acidic or basic conditions to form the piperidin-4-one ring.
- Subsequent purification by recrystallization or chromatography yields the desired compound.
Functionalization of Piperidin-4-one Core
- Starting from a piperidin-4-one intermediate, the 1,2-dihydroacenaphthylene group can be introduced via nucleophilic substitution or coupling reactions.
- Protection/deprotection steps may be required to maintain stereochemical integrity.
Purification and Recrystallization Techniques
- Most piperidin-4-one derivatives, including those with aromatic substitutions, are purified by recrystallization from solvents such as ethanol, acetonitrile, or mixtures like ethanol-ethyl acetate.
- Flash chromatography using silica gel with solvent systems like cyclohexane-ethyl acetate is common for intermediate purification.
Summary Table of Preparation Parameters
| Step | Reagents/Conditions | Notes | Yield / Purity |
|---|---|---|---|
| Mannich condensation | Aromatic aldehyde (acenaphthylene derivative), ammonia/primary amine, ketone, acidic/basic catalyst | Forms piperidin-4-one ring | Moderate to high yield (50-80%) |
| Asymmetric synthesis | Chiral salt (e.g., pyridinium salt), Grignard reagent, sodium methoxide/methanol, oxalic acid | High diastereomeric excess, enantiopure product | 80-90% yield |
| Functional group attachment | Nucleophilic substitution or coupling reactions | Introduces 1,2-dihydroacenaphthylene substituent | Dependent on substrate |
| Purification | Recrystallization (ethanol, acetonitrile, solvent mixtures), flash chromatography | Ensures stereochemical purity and crystallinity | High purity (>95%) |
Research Findings and Observations
- The piperidine ring in such compounds often adopts a chair conformation , which is confirmed by crystallographic studies.
- The introduction of bulky aromatic substituents like 1,2-dihydroacenaphthylene can influence the stereochemistry and conformation of the molecule.
- Enantiopure synthesis is critical for biological activity and can be achieved via chiral auxiliaries or resolution methods.
- The use of flash chromatography and recrystallization from appropriate solvents is essential to isolate the pure compound with desired stereochemistry.
Q & A
Q. What are the recommended synthetic routes for (R)-1-(1,2-Dihydroacenaphthylen-1-yl)piperidin-4-one, and how can reaction conditions be optimized?
Methodological Answer:
- Core Strategy : Start with commercially available piperidin-4-one derivatives (e.g., 1-benzyl-4-piperidone) as precursors .
- Key Steps :
- Acylation/Functionalization : Use acylating agents (e.g., acetyl chloride) under inert atmospheres (N₂/Ar) to introduce the dihydroacenaphthylene moiety. Monitor reaction progress via TLC or HPLC .
- Stereochemical Control : Employ chiral catalysts (e.g., BINOL-derived ligands) to achieve the desired (R)-configuration. Confirm enantiomeric purity via chiral HPLC or polarimetry .
- Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization in ethanol/water mixtures .
- Optimization : Adjust solvent polarity (e.g., DMF for solubility vs. THF for reactivity) and temperature (e.g., 0–60°C) to balance yield and stereoselectivity .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for all synthetic steps .
- Emergency Measures :
- Inhalation : Immediately relocate to fresh air; administer oxygen if breathing is labored .
- Skin Contact : Rinse with water for 15 minutes; remove contaminated clothing .
- Storage : Store in airtight containers at 2–8°C, away from oxidizers and acids .
Q. How can researchers characterize the structural integrity of this compound post-synthesis?
Methodological Answer:
- Primary Techniques :
- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm the piperidin-4-one scaffold and dihydroacenaphthylene substitution pattern .
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolve stereochemistry and crystal packing (if single crystals are obtainable) .
- Validation : Compare spectral data with analogous piperidine derivatives (e.g., spiro[piperidine-4,2'-quinolines]) .
Advanced Research Questions
Q. How do stereochemical variations (e.g., R vs. S configuration) influence the biological activity of this compound?
Methodological Answer:
- Experimental Design :
- Synthesis of Enantiomers : Prepare both (R)- and (S)-isomers using enantioselective catalysis .
- Biological Assays : Test isomers against target receptors (e.g., GPCRs) via radioligand binding assays. Measure IC₅₀ values .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to correlate stereochemistry with binding affinity .
- Case Study : Piperidine-based ligands (e.g., diphenidine analogs) show >10-fold activity differences between enantiomers due to steric hindrance in receptor pockets .
Q. How can researchers resolve contradictions in spectral data (e.g., NMR vs. X-ray results) for this compound?
Methodological Answer:
- Root Cause Analysis :
- Resolution Strategies :
Q. What advanced analytical methods are recommended for studying metabolic stability in vitro?
Methodological Answer:
- Workflow :
- Microsomal Incubations : Use liver microsomes (human/rat) with NADPH cofactor. Quench reactions at 0, 15, 30, and 60 minutes .
- LC-MS/MS Analysis : Quantify parent compound and metabolites via MRM (multiple reaction monitoring).
- Data Interpretation : Calculate half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ) using software like Phoenix WinNonlin .
- Validation : Cross-check with stable isotope-labeled internal standards to minimize matrix effects .
Q. What computational tools are effective for predicting structure-activity relationships (SAR) of piperidin-4-one derivatives?
Methodological Answer:
- Tools and Workflow :
- QSAR Modeling : Use Schrödinger’s QikProp or MOE to correlate molecular descriptors (e.g., logP, polar surface area) with activity .
- Pharmacophore Mapping : Identify critical binding features (e.g., hydrogen bond acceptors in the piperidine ring) .
- Validation : Compare predictions with experimental IC₅₀ data from kinase inhibition assays .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
